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Compound of Interest

Compound Name: 2-Cyanophenothiazine

Cat. No.: B030674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Pericyazine, a first-

generation antipsychotic drug, starting from 2-Cyanophenothiazine. Pericyazine, a

phenothiazine derivative, functions as a selective D2 dopamine receptor antagonist and is

utilized in the management of psychosis and severe anxiety.[1][2] The following protocols are

based on established chemical principles of N-alkylation of phenothiazines and subsequent

nucleophilic substitution.

The synthesis is a multi-step process commencing with the N-alkylation of 2-
cyanophenothiazine to introduce a propyl chain, followed by activation of the terminal

hydroxyl group, and finally, coupling with 4-hydroxypiperidine.

Overall Synthesis Workflow
The synthetic route from 2-Cyanophenothiazine to Pericyazine can be logically structured as

a three-step process:

N-Alkylation: Introduction of a 3-hydroxypropyl group to the nitrogen atom of the

phenothiazine ring.

Tosylation: Activation of the terminal hydroxyl group of the propyl chain by converting it into a

tosylate, a good leaving group.
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Nucleophilic Substitution: Coupling of the tosylated intermediate with 4-hydroxypiperidine to

yield the final product, Pericyazine.

Step 1: N-Alkylation Step 2: Tosylation Step 3: Final Coupling

2-Cyanophenothiazine 10-(3-hydroxypropyl)-10H-
phenothiazine-2-carbonitrile

  3-Chloro-1-propanol, NaH, DMF 3-(2-Cyano-10H-phenothiazin-10-yl)propyl
4-methylbenzenesulfonate

  p-Toluenesulfonyl chloride, Pyridine Pericyazine  4-Hydroxypiperidine, K2CO3, Acetonitrile

Click to download full resolution via product page

Figure 1: Overall workflow for the synthesis of Pericyazine.

Experimental Protocols
Protocol 1: Synthesis of 10-(3-hydroxypropyl)-10H-
phenothiazine-2-carbonitrile (Intermediate I)
This protocol details the N-alkylation of 2-cyanophenothiazine with 3-chloro-1-propanol.

Materials:

Reagent/Solvent Molar Mass ( g/mol )

2-Cyanophenothiazine 224.28

Sodium Hydride (60% in oil) 24.00

3-Chloro-1-propanol 94.54

N,N-Dimethylformamide (DMF) -

Ethyl Acetate -

Saturated NaCl solution -

Anhydrous MgSO4 -

Procedure:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in

anhydrous N,N-Dimethylformamide (DMF), add a solution of 2-cyanophenothiazine (1.0

equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or

argon).

Stir the mixture at room temperature for 1 hour.

Add 3-chloro-1-propanol (1.5 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress

by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and quench by the slow

addition of water.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Wash the combined organic layers with saturated sodium chloride solution, dry over

anhydrous magnesium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile as a solid.

Protocol 2: Synthesis of 3-(2-Cyano-10H-phenothiazin-
10-yl)propyl 4-methylbenzenesulfonate (Intermediate II)
This protocol describes the activation of the hydroxyl group of Intermediate I by tosylation.

Materials:
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Reagent/Solvent Molar Mass ( g/mol )

10-(3-hydroxypropyl)-10H-phenothiazine-2-

carbonitrile
282.36

p-Toluenesulfonyl chloride (TsCl) 190.65

Pyridine -

Dichloromethane (DCM) -

1M Hydrochloric Acid -

Saturated NaHCO3 solution -

Anhydrous Na2SO4 -

Procedure:

Dissolve 10-(3-hydroxypropyl)-10H-phenothiazine-2-carbonitrile (1.0 equivalent) in

anhydrous pyridine or dichloromethane at 0 °C under an inert atmosphere.

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at

0 °C.

Allow the reaction to stir at room temperature overnight.

Quench the reaction with water and extract with dichloromethane.

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude tosylate is often used in the next step without further purification. If necessary, it

can be purified by recrystallization from a suitable solvent system like ethanol/hexane.

Protocol 3: Synthesis of Pericyazine
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This final step involves the nucleophilic substitution of the tosylate group by 4-

hydroxypiperidine.[3]

Materials:

Reagent/Solvent Molar Mass ( g/mol )

3-(2-Cyano-10H-phenothiazin-10-yl)propyl 4-

methylbenzenesulfonate
436.54

4-Hydroxypiperidine 101.15

Potassium Carbonate (K2CO3) 138.21

Acetonitrile or Methyl Isobutyl Ketone (MIBK) -

Ethyl Acetate -

Anhydrous MgSO4 -

Procedure:

In a round-bottom flask, combine the tosylated intermediate (1.0 equivalent), 4-

hydroxypiperidine (1.5 equivalents), and potassium carbonate (2.0 equivalents) in a suitable

solvent such as acetonitrile or MIBK.

Heat the mixture to reflux (80-100 °C) and stir for 24-48 hours, monitoring the reaction by

TLC.

Cool the reaction mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude Pericyazine.

Purify the crude product by column chromatography on silica gel (eluent:

dichloromethane/methanol gradient) or by recrystallization from a suitable solvent (e.g.,

ethanol) to yield pure Pericyazine.

Quantitative Data Summary (Expected):
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Step Product
Starting
Material

Expected Yield
(%)

Purity (%)

1 Intermediate I

2-

Cyanophenothia

zine

75-85 >95

2 Intermediate II Intermediate I 80-90 >90

3 Pericyazine Intermediate II 60-75 >99

Note: Yields are estimates based on similar reactions and may vary depending on experimental

conditions and scale.

Reaction Mechanism and Visualization
The core of the synthesis is the formation of a carbon-nitrogen bond between the

phenothiazine nitrogen and the propyl chain, followed by a second C-N bond formation

between the propyl chain and the 4-hydroxypiperidine nitrogen.

2-Cyanophenothiazine
(Deprotonated)

Step 1
N-Alkylation

3-Chloro-1-propanol

Intermediate I

Step 2
Tosylation

TsCl

Intermediate II

Step 3
Coupling

4-Hydroxypiperidine

Pericyazine
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Figure 2: Logical relationship of the key reaction steps.

Final Coupling Step Visualization
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The final and crucial step is the SN2 reaction where the nitrogen of 4-hydroxypiperidine

displaces the tosylate leaving group.

Tosylated Intermediate (II)

Pericyazine

4-Hydroxypiperidine K2CO3 (Base)

 facilitates

Solvent (e.g., ACN)

 medium

Click to download full resolution via product page

Figure 3: Reactants and conditions for the final synthesis step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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